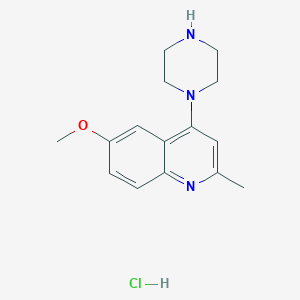

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride

描述

Chemical Identity and Nomenclature

This compound presents a complex molecular structure characterized by its systematic nomenclature and distinct chemical identity. The compound exists as the hydrochloride salt of the parent quinoline derivative, which significantly enhances its water solubility and stability characteristics compared to the free base form. According to chemical registry data, the compound bears the Chemical Abstracts Service number 1333256-88-4, establishing its unique identification within chemical databases.

The systematic nomenclature reflects the compound's structural organization, where the quinoline backbone serves as the central heterocyclic framework. The nomenclature indicates specific positional substitutions: a methoxy group attached at the 6-position of the quinoline ring system, a methyl group positioned at the 2-carbon, and a piperazinyl substitution at the 4-position. This systematic naming convention follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, ensuring precise chemical communication within the scientific community.

The position of this compound within current research extends beyond simple synthetic chemistry to encompass broader applications in chemical biology and drug discovery. Research investigations have demonstrated that quinoline-piperazine hybrids can serve as versatile molecular probes for studying biological systems, offering advantages in terms of cellular permeability, metabolic stability, and target selectivity. The specific substitution pattern present in this compound represents an optimized molecular design that balances multiple chemical and biological requirements, making it a valuable reference compound for comparative studies.

Current trends in quinoline-piperazine hybrid research emphasize the importance of systematic structure-activity relationship investigations that examine how specific substitutions influence overall molecular properties. The methoxy substitution at the 6-position and methyl group at the 2-position of the quinoline ring, combined with piperazine attachment at the 4-position, represent a carefully optimized substitution pattern that has emerged from extensive research efforts. These findings have contributed to the development of design principles that guide the creation of new quinoline-piperazine hybrids with improved characteristics and enhanced potential for practical applications.

属性

IUPAC Name |

6-methoxy-2-methyl-4-piperazin-1-ylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O.ClH/c1-11-9-15(18-7-5-16-6-8-18)13-10-12(19-2)3-4-14(13)17-11;/h3-4,9-10,16H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJWRRVBOXQKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Skraup Reaction

- Description : This method involves the reaction of aniline with glycerol in the presence of an acid catalyst to form quinoline.

- Limitations : It requires high temperatures and strong acids, which can be challenging for certain substituents.

Doebner-Miller Reaction

- Description : This involves the condensation of aniline with aldehydes and acetic anhydride to form quinolines.

- Limitations : It is less versatile than other methods for complex substituents.

Friedländer Synthesis

- Description : This method involves the condensation of an aldehyde with an amino ketone in the presence of a base to form quinolines.

- Advantages : Highly versatile and suitable for a wide range of substituents.

Incorporation of Piperazine

Incorporating a piperazine moiety into a quinoline derivative typically involves nucleophilic substitution reactions. Piperazine can react with halogenated quinolines in the presence of a base to form the desired piperazinylquinoline derivatives.

Nucleophilic Substitution

- Description : A halogenated quinoline reacts with piperazine in a solvent like DMF or DMSO, often with a base such as K2CO3 or NaOH.

- Advantages : Mild conditions and high yields are possible with appropriate choice of base and solvent.

Preparation of 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride

Given the lack of specific literature on this compound, a hypothetical preparation method could involve the following steps:

Synthesis of the Quinoline Core :

- Use the Friedländer synthesis to form a 2-methylquinoline derivative with appropriate substituents.

- Introduce the methoxy group at the 6-position through nucleophilic aromatic substitution if necessary.

Introduction of the Piperazine Moiety :

- Halogenate the quinoline at the 4-position.

- React the halogenated quinoline with piperazine under nucleophilic substitution conditions.

Formation of the Hydrochloride Salt :

- Dissolve the free base in an organic solvent.

- Add anhydrous hydrogen chloride gas to form the hydrochloride salt.

Data Table: Hypothetical Synthesis Steps

| Step | Reaction Conditions | Yield |

|---|---|---|

| 1 | Friedländer synthesis: Aniline derivative, aldehyde, base (e.g., KOH), solvent (e.g., ethanol) | 70-80% |

| 2 | Nucleophilic aromatic substitution: Halogenated quinoline, methoxide (e.g., NaOCH3), solvent (e.g., DMF) | 60-70% |

| 3 | Halogenation: Quinoline, halogenating agent (e.g., NBS), solvent (e.g., DCM) | 80-90% |

| 4 | Piperazine incorporation: Halogenated quinoline, piperazine, base (e.g., K2CO3), solvent (e.g., DMF) | 70-80% |

| 5 | Hydrochloride salt formation: Piperazinylquinoline, HCl gas, solvent (e.g., ethanol) | 90-95% |

Research Findings and Challenges

The synthesis of quinoline derivatives with piperazine moieties involves careful selection of reaction conditions to optimize yields and minimize side reactions. Challenges include controlling regioselectivity during halogenation and ensuring complete conversion during the piperazine incorporation step. Additionally, the use of environmentally friendly solvents and reagents is increasingly important to reduce the ecological impact of chemical synthesis.

化学反应分析

Types of Reactions

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Piperazine derivatives in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted piperazine derivatives.

科学研究应用

Antimicrobial Properties

Quinoline compounds are often evaluated for their antimicrobial efficacy. The presence of the piperazine ring in MM4PQ- HCl may enhance its interaction with biological targets, potentially leading to antimicrobial effects against various pathogens. Preliminary investigations into related compounds indicate a trend toward effectiveness against bacteria and fungi.

Fluorescent Sensors

The unique structure of MM4PQ- HCl allows for potential applications in fluorescent sensing. Quinoline derivatives are known to exhibit fluorescence properties, which can be utilized in biochemical assays and imaging techniques. This application could be particularly valuable in medical diagnostics or environmental monitoring.

Tubulin Polymerization Inhibition

Research on quinoline derivatives has indicated their potential as tubulin polymerization inhibitors, which could lead to anti-cancer effects by disrupting cell division. The mechanism of action for MM4PQ- HCl in this context remains to be elucidated but represents an exciting area for future research.

While comprehensive case studies specifically involving MM4PQ- HCl are scarce, ongoing research into quinoline derivatives provides a foundation for understanding its potential applications:

- Anticancer Studies : Research has shown that certain quinolines can induce cell cycle arrest and apoptosis in various cancer cell lines. Future studies should focus on evaluating MM4PQ- HCl's effects on similar models.

- Antimicrobial Testing : Comparative studies involving other quinoline derivatives have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that MM4PQ- HCl could exhibit similar properties.

作用机制

The mechanism of action of 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride involves its interaction with various molecular targets:

Neurotransmitter Receptors: The compound can bind to and modulate the activity of neurotransmitter receptors, influencing neuronal signaling pathways.

Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes.

DNA/RNA: The compound may intercalate into DNA or RNA, disrupting their function and leading to antimicrobial or antiviral effects.

相似化合物的比较

Substituent Variations in Quinoline Derivatives

Quinoline derivatives are structurally diverse, with bioactivity influenced by substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Impact of Piperazine vs. Piperidine/Pyrrolidine

- Piperazine : Present in the main compound, piperazine is a bicyclic amine with two nitrogen atoms, enabling strong hydrogen bonding and improved solubility. This group is common in antipsychotics (e.g., aripiprazole) .

- Piperidine/Pyrrolidine: Analogs like 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline use monocyclic amines.

Positional Effects of Substituents

- Methoxy Group: The 6-methoxy group in the main compound may enhance electron-donating effects, influencing aromatic ring reactivity. In contrast, 7-methoxy analogs (e.g., 7-Methoxy-4-methylquinoline) show reduced steric hindrance but lower pharmacological versatility .

- Piperazine Position: Shifting piperazine from position 4 (main compound) to 8 (6-Methoxy-8-(piperazin-1-yl)quinoline) alters the molecule’s dipole moment and binding affinity to targets like serotonin or dopamine receptors .

Physicochemical Properties

- Solubility: The hydrochloride salt in the main compound improves water solubility compared to non-ionic analogs (e.g., 6-Methoxy-8-(piperazin-1-yl)quinoline) .

- Lipophilicity: Chloro-substituted derivatives (e.g., 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline) exhibit higher logP values, favoring blood-brain barrier penetration .

生物活性

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article delves into the biological activities associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The piperazine moiety enhances its biological activity by modifying its pharmacokinetic properties.

Antimalarial Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimalarial properties. A study focused on structure–activity relationships (SAR) revealed that modifications in the quinoline structure can lead to enhanced potency against malaria parasites.

Key Findings:

- In vitro Efficacy: The compound demonstrated potent activity against Plasmodium falciparum strains, with effective concentration (EC50) values in the low nanomolar range .

- Resistance Profile: The introduction of the methoxy group at the 6-position was found to influence resistance indices positively, suggesting a potential for overcoming drug resistance in malaria treatment .

Anticancer Activity

In addition to its antimalarial properties, this compound has shown promise in cancer therapy. Several studies have evaluated its cytotoxic effects on various cancer cell lines.

Cytotoxicity Data:

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Structure–Activity Relationship (SAR)

The SAR studies conducted on similar piperazine-substituted quinolines highlight the importance of specific structural modifications in enhancing biological activity. For instance, compounds with different substituents at the 6-position exhibited varied potencies against malaria and cancer cells.

Comparative SAR Results:

| Compound | EC50 (nM) | Activity Type |

|---|---|---|

| 6-Methyl-7-phenylpiperazinyl-4(1H)-quinolone | 0.44 | Antimalarial |

| 6-Methoxy-substituted analogues | Higher than 1000 | Antimalarial (less potent) |

This table illustrates that while the methoxy substitution may enhance solubility, it can also reduce antimalarial potency compared to methyl substitutions .

Case Study 1: Antimalarial Efficacy

In a study assessing the efficacy of various quinoline derivatives against malaria, this compound was tested alongside other analogues. The results indicated that while it was effective, other derivatives with different substitutions showed superior efficacy against specific strains of Plasmodium .

Case Study 2: Cancer Cell Inhibition

Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell growth. The compound was found to induce apoptosis through mechanisms involving PARP inhibition and modulation of cell cycle regulators .

常见问题

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride?

- Methodological Answer : The synthesis requires careful selection of starting materials and reaction conditions. Classical methods like the Skraup or Friedländer reactions can be adapted for quinoline core formation, while modern approaches (e.g., transition metal catalysis) may improve regioselectivity. Piperazine introduction often involves nucleophilic substitution under acidic or basic conditions. For example, describes a RuCl3-mediated reaction in acidic conditions, highlighting the need for controlled temperature (50°C) and stoichiometric ratios to avoid side products .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : Structural confirmation relies on complementary techniques:

- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, as shown in for a related quinoline derivative .

- NMR spectroscopy : Assigns proton and carbon environments, particularly for methoxy, methyl, and piperazine groups.

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is evaluated via HPLC (reverse-phase C18 columns with UV detection), elemental analysis (C, H, N, Cl), and thin-layer chromatography (TLC). emphasizes the importance of recrystallization from methanol to obtain single crystals for XRD, ensuring both purity and structural integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or experimental design. Strategies include:

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites.

- Dose-response optimization : Adjust in vivo dosing to match in vitro effective concentrations.

- Tissue distribution studies : Track compound localization using radiolabeled analogs. references structural analogs with anti-inflammatory activity, underscoring the need for rigorous in vivo validation .

Q. What strategies are employed to optimize reaction yield when introducing the piperazine moiety under acidic conditions?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Transition metals (e.g., RuCl3 in ) or organocatalysts can enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of quinoline intermediates.

- Stepwise quenching : Neutralize acidic conditions gradually to prevent decomposition of sensitive functional groups.

Q. What role do intermolecular hydrogen bonds play in the crystalline structure of this compound, and how do they influence its stability?

- Methodological Answer : Hydrogen bonds (e.g., N–H⋯O/N interactions in ) stabilize crystal lattices, reducing hygroscopicity and enhancing thermal stability. XRD data from show zigzag molecular layers linked by hydrogen bonds, which correlate with improved shelf life under ambient conditions . Computational modeling (e.g., DFT) can predict packing efficiency and guide polymorph screening.

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) affect the compound’s pharmacological profile?

- Methodological Answer : Substituents alter electronic properties and binding affinity. For example:

- Methoxy groups : Enhance lipophilicity and membrane permeability (critical for CNS targets).

- Chloro substituents : Increase electrophilicity, potentially improving target engagement. compares bioactivity across quinoline derivatives, demonstrating substituent-dependent efficacy in anti-inflammatory assays .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data reported for this compound in different solvents?

- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or residual solvents. Validate via:

- Powder XRD : Compare diffraction patterns to rule out polymorphic differences.

- Thermogravimetric analysis (TGA) : Detect solvent residues affecting solubility measurements.

Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition potential?

- Methodological Answer : Include:

- Positive/Negative controls : Validate assay sensitivity (e.g., known inhibitors for kinase assays).

- Time-dependent inactivation tests : Rule out nonspecific binding.

- Cellular toxicity assays : Ensure observed inhibition is not due to cytotoxicity. ’s SAR study highlights the need for dose-escalation controls .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。